molecular formula C14H25NO2 B8675032 Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate

Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate

Cat. No.: B8675032
M. Wt: 239.35 g/mol
InChI Key: IEGLNJMIAVNESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

ethyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate

InChI

InChI=1S/C14H25NO2/c1-2-17-13(16)11-12-3-5-14(6-4-12)7-9-15-10-8-14/h12,15H,2-11H2,1H3

InChI Key

IEGLNJMIAVNESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.6 g (26.0 mmol) of the protected Spiro compound from Step B were dissolved in 400 ml ethanol, and the solution was filled into a hydrogenation vessel followed by 2 g Pd(II) hydroxide on charcoal. The reaction was carried out at 40° C. and 1 atm hydrogen, and it was complete after about 40 hours. The catalyst was removed by filtration through silica gel, and the filtrate was concentrated under reduced pressure. The remaining oil was treated with dry ether, filtered, and the filtrate was acidified with ethereal hydrochloric acid. The hydrochloride of the title compound was collected by filtration, washed two times with ether, dissolved in water, and the solution was made alkaline with 2 N aqueous sodium hydroxide solution. After extraction with dichloromethane the organic layer was dried over sodium sulfate and concentrated in vacuo.
Name
Spiro compound
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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